1-烯丙基-2-(苄氧基)苯

描述

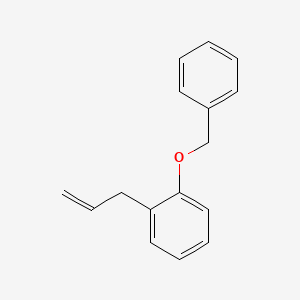

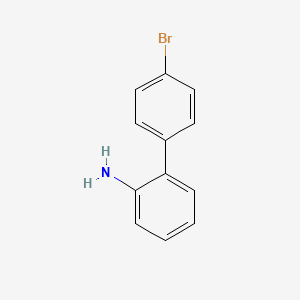

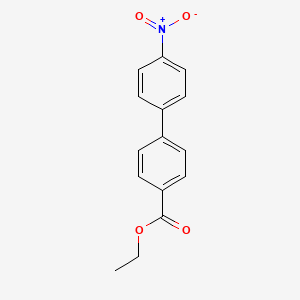

“1-Allyl-2-(benzyloxy)benzene” is a type of alkylbenzene . Alkylbenzenes are very common compounds, both synthetic and natural . The benzyl group in this compound is a benzene ring attached to a side chain carbon . The molecular formula of this compound is C16H16O .

Synthesis Analysis

The synthesis of alkylbenzenes like “1-Allyl-2-(benzyloxy)benzene” can be made from simpler benzene compounds by the Friedel-Crafts reaction . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Molecular Structure Analysis

The molecular weight of “1-Allyl-2-(benzyloxy)benzene” is 224.3 . The allylic and benzylic positions stabilize radicals just as well as carbocations . This stabilization is due to resonance . For the allyl radical, you can draw two resonance structures, and for the benzyl radical, you can draw even more resonance structures .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . The possibility that these observations reflect a general benzylic activation is supported by the susceptibility of alkyl side-chains to oxidative degradation .科学研究应用

氧化和去保护应用

1-烯丙基-2-(苄氧基)苯可以在室温下使用高价(叔丁基过氧)碘烷氧化为酯。这种方法与各种保护基兼容,并提供了传统还原去保护方法的有效替代方案。特别适用于生成可通过亚硝基自由基捕获检测到的α-氧基碳中心自由基(Ochiai et al., 1996)。

催化和环氧化

手性MN(III)(salen)催化剂可用于芳基取代的烯丙基醇的对映选择性环氧化。该过程导致一个对映体的选择性环氧化,产生具有高对映选择性和对映选择性的环氧醇(Adam et al., 2001)。

取代苯的合成

钯催化的苄基炔基化苯炔可以用于合成1-烯丙基-2-炔基苯。该方法涉及使用烯丙基氯化物和炔基锡烷,产物收率良好至优异(Jeganmohan & Cheng, 2004)。

芳炔三官能化

1-烯丙基-2-(苄氧基)苯可用于芳炔三官能化过程。这涉及在苯环的连续位置上引入C-S、C-O和C-C键,从而实现多功能化学修饰(Li et al., 2016)。

苯并噁嗪单体的合成

含有烯丙基基团的苯并噁嗪单体可以从1-烯丙基-2-(苄氧基)苯衍生物合成。这些单体用于制备具有高热稳定性和热力学性能的热固性材料,在各种工业背景下可应用(Agag & Takeichi, 2003)。

催化应用

涉及磷烯的钯(II)配合物在铂和Sonogashira交叉偶联反应中显示出潜力。这些配合物源自1-烯丙基-2-(苄氧基)苯,促进有机合成中的高效催化反应(Deschamps et al., 2007)。

作用机制

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . The possibility that these observations reflect a general benzylic activation is supported by the susceptibility of alkyl side-chains to oxidative degradation .

安全和危害

The safety data sheet for allylbenzene, a related compound, suggests that it is a flammable liquid and vapor and may be fatal if swallowed and enters airways . It’s important to keep it away from heat, sparks, open flames, and hot surfaces . If swallowed, it’s advised to immediately call a poison center or doctor/physician .

未来方向

Recent advances in the field of alkylbenzenes like “1-Allyl-2-(benzyloxy)benzene” involve the development of metal-free allylic/benzylic oxidation strategies with molecular oxygen . This field continues to be a hot topic in organic synthesis and industrial chemistry . Future research may focus on the development of efficient, convenient, and eco-friendly approaches to diverse functionalized benzoxepines .

属性

IUPAC Name |

1-phenylmethoxy-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-2-8-15-11-6-7-12-16(15)17-13-14-9-4-3-5-10-14/h2-7,9-12H,1,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOINYZYCRQIVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466916 | |

| Record name | 1-allyl-2-(benzyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-2-(benzyloxy)benzene | |

CAS RN |

51496-94-7 | |

| Record name | 1-allyl-2-(benzyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B1354139.png)

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1354165.png)

![[(2R,3S,5R)-5-(6-Aminopurin-9-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B1354166.png)